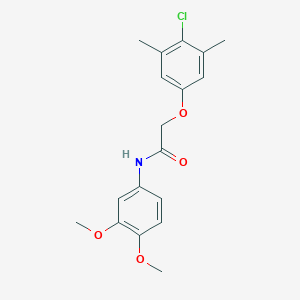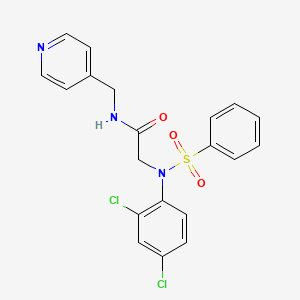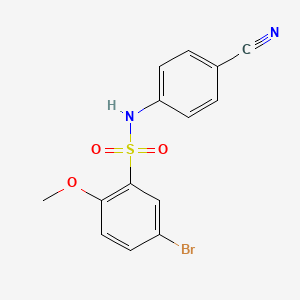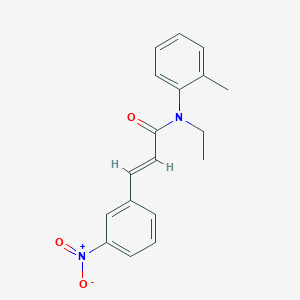![molecular formula C18H20N2O B5731159 5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole, also known as DMPEB, is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biotechnology, and material science.
Mecanismo De Acción
The mechanism of action of 5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity towards normal cells, making it a promising compound for cancer therapy. In addition, this compound has been reported to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases, including neurodegenerative disorders and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole is its ease of synthesis and high degree of purity. This makes it an attractive compound for various applications, including medicinal chemistry and material science. However, this compound has some limitations, including its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole. One potential area of research is the development of novel this compound derivatives with improved anticancer activity and solubility. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new cancer therapies. Additionally, the potential applications of this compound in material science, such as the development of new polymers and coatings, warrant further investigation.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biotechnology, and material science. The ease of synthesis, low toxicity towards normal cells, and anticancer activity make this compound an attractive compound for cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in different fields.
Métodos De Síntesis
The synthesis of 5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole involves the reaction of 2-(3-methylphenoxy)ethylamine with 1,2-dimethylbenzimidazole in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields this compound as a white crystalline powder with a high degree of purity. The synthesis of this compound is relatively simple, cost-effective, and scalable, making it an attractive compound for various applications.
Aplicaciones Científicas De Investigación
5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been investigated for its potential use as an antifungal and antibacterial agent.
Propiedades
IUPAC Name |
5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-5-4-6-16(9-13)21-8-7-20-12-19-17-10-14(2)15(3)11-18(17)20/h4-6,9-12H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYWKFQYPSIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5731095.png)


![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)
![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)

![2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide](/img/structure/B5731132.png)
![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)
